molecular formula C25H51NO12 B609473 N-Boc-N-bis(PEG4-OH) CAS No. 2093154-02-8

N-Boc-N-bis(PEG4-OH)

Cat. No.: B609473
CAS No.: 2093154-02-8
M. Wt: 557.68
InChI Key: ORLQQCLGZAXNLD-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG4-OH) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound features a Boc-protected amine and two terminal hydroxy groups, making it versatile for various chemical modifications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-bis(PEG4-OH) typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the attachment of PEG chains. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of N-Boc-N-bis(PEG4-OH) may involve large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The process may include steps like crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-bis(PEG4-OH) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: PEG derivatives with various functional groups.

    Deprotection: Free amine derivatives.

    Coupling: Conjugated PEG compounds

Scientific Research Applications

N-Boc-N-bis(PEG4-OH) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs and ADCs.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Plays a crucial role in the development of targeted therapies, such as cancer treatments involving ADCs.

    Industry: Utilized in the production of bioconjugates and drug delivery systems

Comparison with Similar Compounds

Similar Compounds

    Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable ADC linker used in the synthesis of antibody-drug conjugates.

    EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.

    Succinic anhydride: Acts as a non-cleavable ADC linker.

    Fmoc-Gly-Gly-OH: A cleavable ADC linker used in the synthesis of antibody-drug conjugates

Uniqueness

N-Boc-N-bis(PEG4-OH) stands out due to its dual hydroxy groups and Boc-protected amine, which provide versatility for various chemical modifications. Its cleavable nature makes it particularly useful in the synthesis of ADCs and PROTACs, where controlled release of the active component is crucial .

Properties

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51NO12/c1-25(2,3)38-24(29)26(4-8-30-12-16-34-20-22-36-18-14-32-10-6-27)5-9-31-13-17-35-21-23-37-19-15-33-11-7-28/h27-28H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLQQCLGZAXNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCO)CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103824
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093154-02-8
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093154-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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